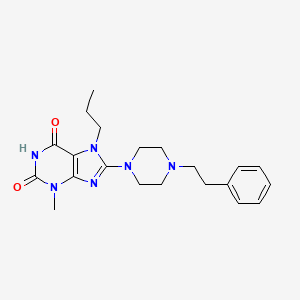
3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and therapeutic potential. Purine derivatives are known for their diverse range of biological activities, including their role as components of DNA and RNA, and their involvement in cellular signaling and metabolism. The specific structure of this compound suggests that it may have unique interactions with biological targets, potentially leading to antidepressant and anxiolytic-like activity as seen in similar compounds .
Synthesis Analysis
The synthesis of purine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been achieved through condensation reactions of diacetylpiperazine diones with aldehydes, leading to derivatives of phenylserine . Another approach involves intramolecular alkylation of mesyloxyethyl-substituted purine diones . These methods highlight the versatility in synthetic strategies that can be applied to create a wide array of purine derivatives, including the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The presence of substituents on the purine ring can significantly influence the molecule's binding affinity to various receptors. For example, compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have shown a range of receptor activities and selectivity towards serotoninergic and dopaminergic receptors . The steric and electronic effects of these substituents are crucial for their interaction with biological targets.
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that are influenced by their substituents. For example, purine-6,8-diones can ionize and methylate in different patterns depending on the presence of methyl groups at positions 1 and 3. Steric hindrance from substituents, such as a 3-methyl group, can prevent methylation at certain positions, directing the reaction to alternative sites . These reactions are important for modifying the biological activity and solubility of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents can affect these properties, which in turn can impact the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of carboxybenzyl and chloro/cyanobenzyl groups has been shown to produce compounds with moderate to good inhibitory activities against dipeptidyl peptidase IV, indicating the importance of these properties in drug design . Additionally, the analgesic activity of purine derivatives with different terminal moieties suggests that these properties can be fine-tuned to enhance therapeutic efficacy .
科学的研究の応用
Receptor Affinity and Psychotropic Activity
Studies on derivatives similar to "3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione" have shown that modifications in the purine-2,6-dione structure can lead to compounds with significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting potential anxiolytic and antidepressant properties. These compounds have been evaluated for their psychotropic activity through various in vivo models, indicating their potential utility in treating disorders related to serotonin dysregulation (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further research on purine derivatives has uncovered compounds with notable analgesic and anti-inflammatory effects, surpassing traditional reference drugs in some cases. These findings suggest the possibility of developing new classes of pain management and anti-inflammatory therapies based on purine-2,6-dione modifications (Zygmunt et al., 2015).
特性
IUPAC Name |
3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-10-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)11-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENOKPYUFMVGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)
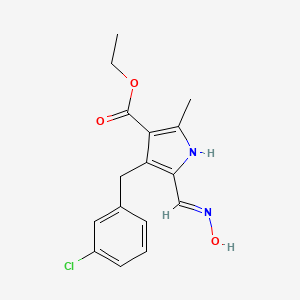
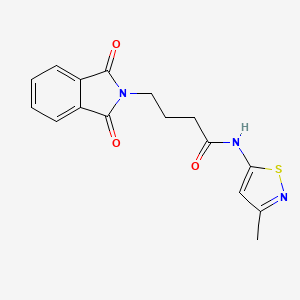
![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)
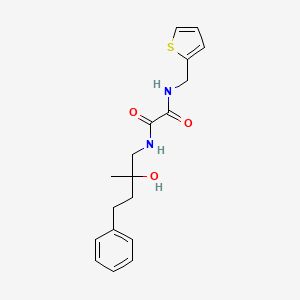
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2504770.png)
![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)


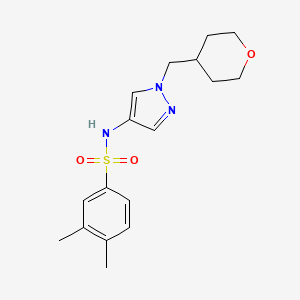
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)
![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)